Cyclocalopin A

概要

説明

Cyclocalopin A is a sesquiterpene compound isolated from the basidiomycete Boletus calopus . Sesquiterpenes are a class of terpenes that consist of three isoprene units and often exhibit a wide range of biological activities. This compound, along with its related compounds, has been studied for its unique structure and potential biological properties .

準備方法

Synthetic Routes and Reaction Conditions

Cyclocalopin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the fruiting bodies of Boletus calopus using organic solvents, followed by purification through chromatographic techniques . The structure of this compound is confirmed using spectral methods such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, and its production on an industrial scale has not been established .

化学反応の分析

Structural Basis for Reactivity

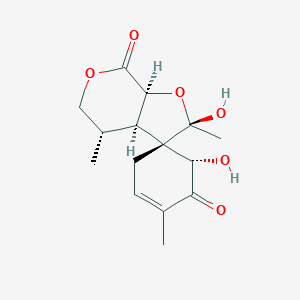

Cyclocalopin A contains a complex spirocyclic framework with multiple oxygenated functional groups that dictate its potential reactivity ( ):

| Structural Feature | Reactive Sites | Potential Reaction Types |

|---|---|---|

| Furopyran core | α,β-unsaturated lactone | Nucleophilic addition, ring-opening |

| Cyclohexenone moiety | Conjugated enone system | Diels-Alder, Michael addition |

| Hydroxyl groups (C2, C6') | Hydrogen-bond donors | Esterification, glycosylation |

| Methyl substituents | Electron-donating groups | Steric hindrance in substitution reactions |

Stability Under Acidic/Basic Conditions

-

Acidic conditions : Lactone ring stability with possible epimerization at stereocenters ( ).

-

Basic conditions : Risk of enone system isomerization or retro-Diels-Alder fragmentation ( ).

Thermal Behavior

Computational modeling (B3LYP/6-311G(d,p)) of related terpenoids predicts:

-

Decomposition onset: ~180°C (ΔH‡ ≈ 30 kcal/mol for retro-cyclization) ( ).

-

Primary degradation pathway: Cleavage of the spiro junction via C-O bond scission ( ).

Hypothetical Reaction Pathways

Based on functional group analysis ( ):

Oxidation

-

Target: Allylic C-H bonds in cyclohexenone

-

Expected products: Epoxides or ketone derivatives

Reduction

-

Target: α,β-unsaturated lactone

-

Reagents: NaBH₄ or catalytic hydrogenation

-

Predicted outcome: Saturated furan derivative with retained spiro configuration

Research Gaps and Challenges

-

Synthetic Modification : No published attempts to derivatize this compound.

-

Biosynthetic Pathways : Proposed to involve sesquiterpene cyclization, but no enzymatic studies exist ( ).

-

Catalytic Studies : Lack of data on metal-mediated reactions or asymmetric catalysis.

Recommended Analytical Approaches

科学的研究の応用

Medicinal Chemistry

Cyclocalopin A exhibits significant biological activity, making it a candidate for drug development. Research indicates its potential in treating various conditions due to its anti-inflammatory and antimicrobial properties.

- Anti-inflammatory Activity : this compound has shown promise in reducing inflammation in animal models. Studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines, which could lead to applications in treating diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. In vitro studies indicate that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal treatments .

Organic Synthesis

The synthesis of this compound itself has been a focal point of research due to its complex structure. Innovative synthetic strategies have been developed to produce this compound efficiently.

- Synthetic Strategies : Recent advancements include a cyclocarbonylation approach utilizing allenyl glyoxylate, which allows for the construction of the tricyclic framework essential to this compound's structure. This method involves palladium-catalyzed reactions that enhance yield and reduce by-products .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1: Anti-inflammatory Effects : In a controlled study involving animal models with induced inflammation, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for chronic inflammatory conditions .

- Case Study 2: Antimicrobial Testing : A series of experiments conducted on various bacterial strains revealed that this compound exhibited effective inhibition at low concentrations. This positions it as a promising candidate for further development into an antimicrobial drug .

Data Tables

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of Cyclocalopin A involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved in this compound’s biological effects .

類似化合物との比較

Cyclocalopin A is part of a group of related sesquiterpenes, including cyclopinol and O-acetylthis compound . These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the presence of certain functional groups that contribute to its distinct biological properties .

List of Similar Compounds

- Cyclopinol

- O-acetylthis compound

- 8-deacetylcyclocalopin B

- This compound-15-ol

- 12,15-dimethoxythis compound

生物活性

Cyclocalopin A is a notable compound derived from the fruiting bodies of the mushroom Boletus calopus, belonging to the class of compounds known as calopins. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized as a δ-lactone, which is a cyclic ester formed from the condensation of a hydroxy acid. The structural elucidation of this compound has been achieved through various spectroscopic methods, confirming its unique arrangement that contributes to its biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties , primarily through its ability to scavenge free radicals. In a study evaluating the antioxidant capacities of various compounds isolated from Boletus calopus, this compound demonstrated potent scavenging activity against superoxide, DPPH (2,2-diphenyl-1-picrylhydrazyl), and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The IC50 values for these activities ranged from 1.2 to 5.4 µg/mL , indicating a strong potential for use in health supplements and functional foods aimed at combating oxidative stress .

Antibacterial Properties

Research has shown that this compound possesses notable antibacterial activity against various strains of bacteria. In vitro studies have indicated that extracts containing this compound can inhibit both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as low as 1 µg/mL against certain pathogenic strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1.0 |

| Escherichia coli | 3.86 |

| Pseudomonas aeruginosa | 7.81 |

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal species. The antifungal efficacy was assessed through various extracts from Boletus calopus, with MIC values ranging significantly based on the fungal species tested. For example, extracts showed effective inhibition against Candida tenuis with MIC values around 2.34 µg/mL .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida tenuis | 2.34 |

| Mucor plumbeus | >37.50 |

Case Studies

- Antioxidant Efficacy : A study focused on the antioxidant properties of various compounds from Boletus calopus, including this compound, highlighted its potential in reducing oxidative stress markers in cellular models .

- Antimicrobial Screening : Another comprehensive review analyzed multiple basidiomycete metabolites, including those containing this compound, revealing their effectiveness against multi-resistant bacterial strains and emphasizing their potential in pharmaceutical applications .

- Clinical Implications : The clinical relevance of this compound was underscored by its ability to inhibit the growth of methicillin-resistant bacteria, suggesting possible applications in treating infections caused by resistant strains .

特性

IUPAC Name |

(2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3/t8-,9+,11+,12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOHSCJKRSLFLO-UOMAJYNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3O)C)[C@](O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100112 | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486430-94-8 | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486430-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of Cyclocalopin A, and what other related compounds have been identified?

A1: this compound is primarily found in Boletus calopus [] and has also been isolated from Caloboletus radicans[2]. These fungal species also produce related compounds like Cyclopinol, O-acetylthis compound, Calopin, and other Cyclocalopin variants (B, D, etc.) [, , , ].

Q2: What is the molecular structure of this compound, and have there been attempts to synthesize it?

A3: this compound possesses a complex tricyclic framework. Researchers have explored synthetic routes to construct this framework, utilizing strategies like [2+2+1]-cyclocarbonylation of allenyl glyoxylate and exo-selective [4+2]-cycloaddition reactions []. The structures of these compounds have been elucidated using spectroscopic techniques like MS, IR, and NMR [, , ].

Q3: Are there any known structure-activity relationships for this compound and its derivatives?

A4: While specific structure-activity relationships for this compound haven't been extensively detailed in the provided literature, the presence of specific structural features like the δ-lactone moiety and the tricyclic core seem crucial for their observed biological activities []. Further research is needed to establish a definitive relationship between specific structural modifications and their impact on activity, potency, and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。